molecular formula C10H18O2 B14561843 3-Ethyloctahydro-1-benzofuran-2-ol CAS No. 62036-41-3

3-Ethyloctahydro-1-benzofuran-2-ol

Cat. No.: B14561843
CAS No.: 62036-41-3
M. Wt: 170.25 g/mol
InChI Key: MJPFNJDSMYLHKM-UHFFFAOYSA-N
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Description

3-Ethyloctahydro-1-benzofuran-2-ol is a chemical compound belonging to the benzofuran family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyloctahydro-1-benzofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of copper-mediated and palladium-catalyzed coupling reactions . The reaction conditions often involve the use of iodides and stannanes, followed by cyclization steps to form the benzofuran ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyloctahydro-1-benzofuran-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 3-Ethyloctahydro-1-benzofuran-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 3-Ethyloctahydro-1-benzofuran-2-ol stands out due to its ethyl substitution and octahydro structure, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

62036-41-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-ethyl-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-2-ol

InChI

InChI=1S/C10H18O2/c1-2-7-8-5-3-4-6-9(8)12-10(7)11/h7-11H,2-6H2,1H3

InChI Key

MJPFNJDSMYLHKM-UHFFFAOYSA-N

Canonical SMILES

CCC1C2CCCCC2OC1O

Origin of Product

United States

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